
Dioctylphosphonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylphosphonoacetic acid is an organophosphorus compound with the molecular formula C18H37O5P and a molecular weight of 364.46 g/mol . This compound is characterized by the presence of a phosphono group attached to an acetic acid moiety, with two octyl groups attached to the phosphorus atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylphosphonoacetic acid can be synthesized through several methods. One common method involves the reaction of octyl alcohol with phosphorus trichloride to form dioctylphosphite, which is then oxidized to dioctylphosphonate. This intermediate is subsequently reacted with bromoacetic acid to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile or dioxane and may be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of specific temperatures and pressures, and purification of the final product through distillation or crystallization . The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Dioctylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonoacetic acids .
Scientific Research Applications
Dioctylphosphonoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antiviral agent, particularly against herpesviruses.
Industry: This compound is used in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dioctylphosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit DNA polymerase, particularly in viruses, by mimicking the natural substrate and interfering with the enzyme’s activity . This inhibition prevents viral replication and can be used to control viral infections.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dioctylphosphonoacetic acid include:
Phosphonoacetic acid: A simpler analog with similar antiviral properties.
Decyl phosphonic acid: Used as a surfactant and corrosion inhibitor.
Bisphosphonates: A class of compounds used to inhibit bone resorption in medical applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and plasticizers .
Properties
Molecular Formula |
C18H37O5P |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-dioctoxyphosphorylacetic acid |
InChI |
InChI=1S/C18H37O5P/c1-3-5-7-9-11-13-15-22-24(21,17-18(19)20)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,19,20) |
InChI Key |
HVLGJIGOKQDGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(CC(=O)O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















